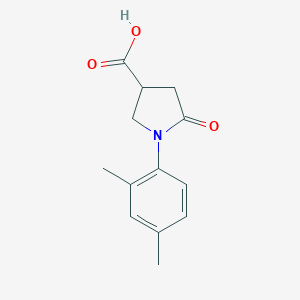

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

説明

BenchChem offers high-quality 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-4-11(9(2)5-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVVRJNKLKAZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389837 | |

| Record name | 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133748-22-8 | |

| Record name | 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Introduction

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the N-aryl substituted pyroglutamic acid class of heterocyclic compounds. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in numerous biologically active molecules.[1] Substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The versatility of this core structure allows for extensive derivatization, enabling the fine-tuning of its physicochemical and biological properties.

This guide provides a comprehensive overview of the primary synthesis pathway for 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and methods for structural characterization. The information presented is tailored for researchers, scientists, and professionals in the field of drug development, emphasizing the rationale behind methodological choices to ensure reproducibility and understanding.

Core Synthesis Pathway: A Mechanistic Overview

The most direct and widely adopted method for synthesizing N-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction between a primary arylamine and itaconic acid.[1][3][5][6] For the target compound, this involves the condensation of 2,4-dimethylaniline with itaconic acid.

The reaction proceeds through a two-step sequence:

-

Aza-Michael Addition: The synthesis is initiated by a conjugate addition (Aza-Michael reaction) of the primary amine, 2,4-dimethylaniline, to the α,β-unsaturated system of itaconic acid. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbons of the double bond.

-

Intramolecular Amidation (Cyclization): Following the initial addition, the newly formed secondary amine attacks one of the carboxylic acid groups intramolecularly. This condensation reaction, driven by the removal of a water molecule, results in the formation of a stable five-membered lactam ring, yielding the final pyrrolidinone structure.

Refluxing the reactants in a suitable solvent like water or acetic acid provides the necessary thermal energy to overcome the activation barriers for both the initial addition and the subsequent cyclization.[1][5]

Caption: Core synthesis pathway for the target compound.

Experimental Protocol

Materials and Reagents

-

2,4-Dimethylaniline (≥98% purity)

-

Itaconic acid (≥99% purity)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add itaconic acid (6.5 g, 50 mmol) to deionized water (80 mL).

-

Addition of Amine: To this solution, add 2,4-dimethylaniline (5.45 g, 45 mmol). The molar ratio is intentionally set slightly in favor of itaconic acid to ensure the complete consumption of the amine.

-

Reflux: Heat the mixture to reflux with constant stirring. Maintain a gentle reflux for approximately 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the flask to room temperature and then further chill in an ice bath for 1-2 hours to maximize precipitation.

-

Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid product thoroughly with cold deionized water (3 x 30 mL) to remove any unreacted itaconic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to yield the pure 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a crystalline solid.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below are expected values based on the known properties of the target molecule and spectral data from structurally similar compounds.[2][5][7][8]

Key Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | [8] |

| Molecular Weight | 233.26 g/mol | [8] |

| Appearance | Pale brown or off-white solid | [5] |

Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~12.7 (s, 1H, COOH), ~7.0-7.3 (m, 3H, Hₐᵣₒₘ), ~3.8-4.0 (m, 2H, NCH₂), ~3.3-3.5 (m, 1H, CH), ~2.6-2.8 (m, 2H, CH₂CO), ~2.3 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): ~174.5 (COOH), ~172.0 (C=O, lactam), ~138.0, ~135.0, ~131.0, ~127.0, ~126.0, ~125.0 (Cₐᵣₒₘ), ~51.0 (NCH₂), ~36.0 (CH), ~33.5 (CH₂CO), ~20.5 (CH₃), ~17.5 (CH₃) |

| IR (KBr) | νₘₐₓ (cm⁻¹): ~3300-2500 (br, O-H stretch of COOH), ~1740 (C=O stretch of COOH), ~1680 (C=O stretch of lactam) |

The confirmation of these characteristic signals provides a self-validating system, ensuring the successful synthesis of the target structure. The broad singlet for the carboxylic proton in ¹H NMR and the two distinct carbonyl peaks in ¹³C NMR and IR spectra are particularly diagnostic.[2][5][7]

Potential for Further Derivatization

The synthesized 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not just an endpoint but a versatile intermediate for creating a library of novel compounds. The carboxylic acid moiety is a prime handle for further chemical modifications.

A common derivatization strategy involves:

-

Esterification: The carboxylic acid is converted to its corresponding methyl or ethyl ester, typically using methanol or ethanol in the presence of a catalytic amount of strong acid like H₂SO₄.[2][3][6]

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to produce the highly reactive carbohydrazide intermediate.[1][3]

-

Condensation: This carbohydrazide can be condensed with a variety of aldehydes, ketones, or other electrophiles to synthesize a diverse range of derivatives, including hydrazones, azoles, and diazoles, for biological screening.[1]

Caption: Common derivatization pathway from the core acid.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. By detailing the mechanism, providing a clear experimental protocol, and establishing a framework for rigorous characterization, it equips researchers with the necessary information to produce this valuable chemical scaffold. The potential for subsequent derivatization further underscores the importance of this core molecule as a starting point for the discovery of novel therapeutic agents.

References

- A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. Benchchem.

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH.

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. NIH.

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed.

- 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid. Santa Cruz Biotechnology.

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.

- Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a member of the substituted 5-oxopyrrolidine-3-carboxylic acid family, a scaffold of significant interest in medicinal chemistry and drug development. This core structure is found in various natural products and has been explored for a range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The physicochemical properties of this specific analogue, featuring a 2,4-dimethylphenyl substituent, are critical for its potential application in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This guide provides a comprehensive overview of the key physicochemical properties of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, outlines detailed experimental protocols for their determination, and offers insights into the interpretation of the resulting data.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties.

Table 1: Core Compound Identifiers

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | [5] |

| Molecular Weight | 233.26 g/mol | [5] |

| CAS Number | 133748-22-8 | |

| Canonical SMILES | CC1=CC(=C(C=C1)N2C(CC(C2=O)C(=O)O)C)C | |

| IUPAC Name | 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Synthesis Pathway

The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is well-established. The most common and direct route involves the reaction of a substituted aniline with itaconic acid.[3][6] This reaction proceeds via a Michael addition of the aniline to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the lactam ring.

For the target compound, the synthesis would involve reacting 2,4-dimethylaniline with itaconic acid, typically under reflux in an aqueous medium.

Caption: Synthetic route for the target compound.

Spectroscopic and Physicochemical Characterization

Accurate characterization is paramount. The following sections detail the expected spectroscopic data and the methodologies for determining key physicochemical parameters.

Spectroscopic Analysis

While direct spectra for this specific compound are not publicly available, data from closely related analogues allow for reliable prediction of key spectral features.[1][2][3][7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals between 7.0-7.3 ppm. - Pyrrolidine Ring Protons (NCH₂, CH, COCH₂): Complex multiplets between 2.6-4.0 ppm. - Carboxylic Acid Proton (COOH): A broad singlet downfield, typically >12 ppm. - Methyl Protons (CH₃): Two singlets in the aliphatic region, ~2.2-2.4 ppm. |

| ¹³C NMR | - Carbonyl Carbons (C=O): Two signals in the 170-175 ppm range (one for the lactam, one for the carboxylic acid).[9] - Aromatic Carbons: Signals between 125-140 ppm. - Pyrrolidine Ring Carbons: Signals between 33-52 ppm. - Methyl Carbons: Signals around 20 ppm. |

| FT-IR | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Lactam & Carboxylic Acid): Strong, distinct peaks around 1680-1740 cm⁻¹.[9] - C-N Stretch: Around 1170 cm⁻¹. |

| Mass Spectrometry | - [M+H]⁺: Expected at m/z 234.11. - [M-H]⁻: Expected at m/z 232.10. |

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range typically indicates a high-purity crystalline solid.

Experimental Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased slowly (1-2 °C per minute) near the expected melting point.

-

The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Causality: The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range. Therefore, this simple experiment is a robust, self-validating system for purity assessment.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. It should be assessed in both aqueous and relevant organic solvents.

Experimental Protocol (Equilibrium Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents) in a sealed vial.

-

The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the clear filtrate is determined using a calibrated analytical method, such as HPLC-UV.

Expertise & Experience: The choice of HPLC-UV is deliberate; it provides high sensitivity and specificity, allowing for accurate quantification even at low solubility levels. Establishing a robust calibration curve prior to analysis is essential for trustworthiness.

Caption: Workflow for solubility determination.

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. For this molecule, the carboxylic acid group is the primary ionizable center.

Experimental Protocol (Potentiometric Titration):

-

A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if aqueous solubility is low).

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an autotitrator.

-

The pH of the solution is measured after each addition using a calibrated pH electrode.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Trustworthiness: This method is self-validating. The shape of the titration curve and the clear inflection point at equivalence provide internal checks on the quality of the measurement. Modern software can perform derivative analysis on the curve to pinpoint the equivalence point with high precision.

Partition Coefficient (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a molecule's lipophilicity. It is a critical predictor of membrane permeability and overall ADME properties.

Experimental Protocol (Shake-Flask Method):

-

Prepare a stock solution of the compound in the phase in which it is more soluble (likely octanol).

-

Add a known volume of this stock solution to a vial containing a known volume of the second, immiscible phase (e.g., water or buffer). The octanol and water phases should be pre-saturated with each other.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

LogP is calculated as: Log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

Expertise & Experience: Measuring the concentration in both phases is a critical step for ensuring mass balance and validating the experimental result. A recovery of 95-105% of the initial amount of compound provides confidence in the accuracy of the determined LogP value.

Conclusion

The physicochemical properties of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid are integral to its evaluation as a potential drug candidate. The methodologies described herein represent robust, validated approaches for obtaining this critical data. While direct experimental values for this specific analogue are not yet published, the provided protocols, grounded in established analytical principles and data from structurally similar compounds, offer a clear and authoritative path for its comprehensive characterization. This foundational knowledge is indispensable for guiding further research and development efforts in medicinal chemistry.

References

-

1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid | SCBT. Santa Cruz Biotechnology. Link

-

Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Link

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Link

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health (PMC). Link

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. Link

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Link

-

1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766. PubChem. Link

-

5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. Semantic Scholar. Link

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Link

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Link

-

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. BLDpharm. Link

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Link

-

Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Link

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. Link

-

pKa Values Table: Inorganic & Organic Acids. Studylib. Link

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [Link]([Link]

-

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. BLDpharm. Link

-

1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3). PubChemLite. Link

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

Sources

- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 7. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS number

An In-Depth Technical Guide to 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Introduction

The 5-oxopyrrolidine (also known as pyroglutamic acid) core is a privileged scaffold in medicinal chemistry, found in various naturally occurring alkaloids and pharmacologically active compounds.[1][2] Its rigid, five-membered lactam structure provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. This guide focuses on a specific derivative, 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of significant interest for the development of novel therapeutics.

The strategic placement of a 2,4-dimethylphenyl group at the N-1 position and a carboxylic acid at the C-3 position creates a versatile building block. The carboxylic acid moiety serves as a handle for further chemical modifications, such as the formation of amides, esters, and hydrazones, allowing for the generation of diverse chemical libraries.[3] Research into structurally similar compounds has revealed potent antimicrobial and anticancer activities, highlighting the potential of this molecular framework in addressing critical needs in public health.[4][5]

This document provides a comprehensive overview of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, detailing its chemical identity, a robust synthetic protocol, methods for its characterization, and a discussion of its applications as a core scaffold in drug discovery.

Compound Identification and Physicochemical Properties

The fundamental identity and key properties of the title compound are summarized below. Accurate identification is the cornerstone of any research and development endeavor.

| Property | Value | Source |

| Compound Name | 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | N/A |

| CAS Number | 133748-22-8 | [6][7] |

| Molecular Formula | C₁₃H₁₅NO₃ | [6][8] |

| Molecular Weight | 233.26 g/mol | [8] |

| Canonical SMILES | CC1=CC(=C(N2C(=O)CC(C2=O)C(=O)O)C)C=C1 | N/A |

Chemical Structure

Caption: General synthesis of the title compound from 2,4-dimethylaniline and itaconic acid.

Experimental Protocol

This protocol is adapted from established procedures for analogous compounds. [5]

-

Reaction Setup: To a solution of itaconic acid (1.0 eq) in water, add 2,4-dimethylaniline (0.95 eq). The use of a slight excess of the dicarboxylic acid ensures complete consumption of the aniline.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aniline spot.

-

Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours. The product will precipitate out of the aqueous solution.

-

Purification: Collect the crude product by vacuum filtration and wash the solid with cold water to remove any unreacted itaconic acid.

-

Recrystallization: For higher purity, recrystallize the solid product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum to yield the final product.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on published data for structurally related molecules, the following spectral characteristics are expected. [1][2][5]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic protons (Ar-H) in the 7.0-7.5 ppm region. - Two singlets for the aryl methyl groups (Ar-CH₃) around 2.2-2.4 ppm. - Methylene and methine protons of the pyrrolidine ring (CH₂, CH) as multiplets between 2.5-4.0 ppm. - A broad singlet for the carboxylic acid proton (COOH) downfield, typically >12 ppm. |

| ¹³C NMR | - Two carbonyl carbon signals (C=O) for the lactam and carboxylic acid, expected around 170-175 ppm. - Aromatic carbon signals in the 120-140 ppm range. - Pyrrolidine ring carbons (CH₂, CH, NCH₂) between 30-55 ppm. - Methyl carbon signals (CH₃) upfield, around 20 ppm. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid, typically 2500-3300 cm⁻¹. - Two distinct C=O stretching bands: one for the carboxylic acid (~1700 cm⁻¹) and one for the lactam (~1650 cm⁻¹). - C-H stretches for aromatic and aliphatic groups. |

The formation of the 5-oxopyrrolidine-3-carboxylic acid structure is confirmed in the ¹H NMR spectrum by the characteristic signals of the COCH₂, CH, and NCH₂ groups and a broad singlet for the COOH proton. [1][2]

Applications in Drug Discovery and Research

The true value of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid lies in its role as a versatile scaffold for generating libraries of new chemical entities. The carboxylic acid function is a key gateway for derivatization.

Scaffold for Antimicrobial Agents

Studies have demonstrated that derivatives of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid core possess significant antibacterial activity. [9]By converting the carboxylic acid to a carbohydrazide, it can be further reacted with various aldehydes to produce a wide array of hydrazones. [5]This workflow allows for the systematic exploration of structure-activity relationships (SAR). For instance, hydrazone derivatives bearing 5-nitrothienyl and 5-nitrofuranyl moieties have shown potent effects against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of control antibiotics like cefuroxime. [1][10]These derivatives have also shown promise in disrupting bacterial biofilms, a critical factor in persistent infections. [1]

Workflow for Derivative Synthesis and Screening

The process of leveraging this core compound for drug discovery follows a logical and efficient workflow.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 133748-22-8|1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 10. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

The Structure-Activity Relationship of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids: A Technical Guide for Drug Development Professionals

Abstract

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial and anticancer effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of this class of compounds. We will explore the synthetic pathways, delve into the nuances of substituent effects on the aryl ring and modifications at the 3-position of the pyrrolidine core, and discuss the current understanding of their mechanisms of action. Furthermore, this guide presents detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Emergence of a Versatile Scaffold

The pyrrolidinone ring is a core structural motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] Among these, the 1-aryl-5-oxopyrrolidine-3-carboxylic acid framework has garnered considerable attention due to its synthetic tractability and diverse biological profile. This guide will focus on the critical aspects of this scaffold that contribute to its therapeutic potential, providing a rationale for its continued exploration in drug discovery programs.

The general structure of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid core consists of a five-membered lactam ring substituted with an aryl group at the nitrogen atom (position 1) and a carboxylic acid group at position 3. The versatility of this scaffold lies in the ability to readily modify these two key positions, allowing for the fine-tuning of physicochemical and pharmacological properties.

Synthetic Strategies: Building the Core and Its Derivatives

The primary and most common method for the synthesis of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid core is the Michael addition reaction between an appropriately substituted aniline and itaconic acid, followed by an intramolecular cyclization.[1] This one-pot synthesis is efficient and allows for a wide variety of aryl amines to be incorporated at the N-1 position.

General Synthesis of the 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Core

A typical procedure involves the refluxing of a mixture of an aryl amine and itaconic acid in a suitable solvent, such as water or a lower alcohol. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling and can be isolated by filtration and purified by recrystallization.

Derivatization at the 3-Position: Expanding the Chemical Space

The carboxylic acid moiety at the 3-position serves as a versatile handle for further chemical modifications, leading to a diverse library of derivatives with enhanced biological activities. A common derivatization strategy involves the conversion of the carboxylic acid to a carbohydrazide, which can then be reacted with various aldehydes or ketones to form hydrazones.[3][4] Additionally, the carbohydrazide can be cyclized to form various five-membered heterocycles like oxadiazoles, thiadiazoles, and triazoles.

dot

Caption: General workflow for the derivatization of the 3-position.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on both the N-1 aryl ring and the C-3 position of the pyrrolidinone core.

Impact of Substituents on the N-1 Aryl Ring

The electronic and steric properties of the substituents on the N-1 aryl ring play a critical role in modulating the biological activity.

-

Antimicrobial Activity: Studies have shown that the presence of electron-withdrawing groups, such as halogens, on the aryl ring can enhance antimicrobial activity. For instance, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant anticancer activity.[5] Dichloro-substitution on a 2-hydroxyphenyl ring has also been shown to be favorable for antimicrobial and anticancer activities.[6]

-

Anticancer Activity: The substitution pattern on the aryl ring is crucial for cytotoxicity against cancer cell lines. For example, a 1-(4-acetamidophenyl) moiety has been used as a precursor for derivatives with potent anticancer activity against A549 lung cancer cells.[7] The presence of a free amino group on the phenyl ring appears to be important for enhancing anticancer activity while maintaining low cytotoxicity towards non-cancerous cells.[7]

Modifications at the C-3 Position: A Key Determinant of Potency

Derivatization of the carboxylic acid at the C-3 position has proven to be a highly effective strategy for enhancing the biological profile of these compounds.

-

Hydrazones: The conversion of the carboxylic acid to a carbohydrazide and subsequent formation of hydrazones is a widely explored and successful strategy. The nature of the aldehyde or ketone used for condensation significantly impacts the activity.

-

Antimicrobial Activity: Hydrazones bearing nitro-substituted heterocyclic moieties, such as 5-nitrothiophene or 5-nitrofuran, have shown potent and broad-spectrum antibacterial activity, in some cases surpassing control antibiotics.[8][9] A hydrazone with a benzylidene moiety demonstrated very strong inhibition of S. aureus.[9]

-

Anticancer Activity: Hydrazone-containing compounds have been identified as the most cytotoxic agents in several studies against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[5][10] The presence of hydroxy and/or alkoxy substituents on the benzylidene moiety of the hydrazone has been shown to increase anticancer activity.[10]

-

-

Heterocyclic Derivatives: Cyclization of the carbohydrazide intermediate into various five-membered heterocycles has also yielded compounds with significant biological activity.

| Modification at C-3 | Observed Biological Activity | Key Structural Features for Enhanced Activity | References |

| Hydrazones | Antimicrobial, Anticancer | Nitro-substituted heterocycles (e.g., 5-nitrothiophene), Benzylidene moiety, Hydroxy/alkoxy-substituted benzylidene | [5][8][9][10] |

| Heterocycles | Anticancer, Antimicrobial | 1,3,4-Oxadiazolethione, 4-Aminotriazolethione, Benzimidazole | [6][11] |

Table 1: Summary of SAR at the C-3 Position.

Mechanisms of Action: Unraveling the Molecular Targets

While the precise mechanisms of action for many 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives are still under investigation, several studies have provided initial insights into their molecular targets.

-

Anticancer Activity: The anticancer effects of these compounds are likely multifactorial. Some derivatives have been suggested to act as multi-kinase inhibitors, with molecular docking studies showing high binding affinities to the active sites of key protein kinases such as SCR and BRAF.[10] The inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, has also been proposed as a potential anti-inflammatory and anticancer mechanism.[12]

-

Antimicrobial Activity: The antibacterial action of some pyrrolidinedione natural products has been attributed to the inhibition of bacterial fatty acid biosynthesis by targeting acetyl-CoA carboxylase.[13] While it is plausible that some synthetic 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives share this mechanism, further investigation is required to confirm their specific bacterial targets. The disruption of bacterial biofilms has also been observed for some derivatives, suggesting an additional mechanism of action.[8][9]

dot

Caption: Potential mechanisms of action for 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Pharmacokinetic Considerations: A Glimpse into ADME Properties

The successful development of any therapeutic agent hinges on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). While comprehensive in vivo pharmacokinetic data for the 1-aryl-5-oxopyrrolidine-3-carboxylic acid class is limited, in silico ADME/Tox profiling has been employed to predict their drug-likeness.[14][15] These computational studies can provide valuable early-stage insights into properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, guiding the selection and optimization of lead candidates.[16][17] Further experimental investigation into the ADME properties of promising compounds is a critical next step in their development.

Experimental Protocols

Synthesis of 1-Aryl-5-oxopyrrolidine-3-carbohydrazides

This protocol outlines the general two-step procedure for the synthesis of the key carbohydrazide intermediate.

Step 1: Synthesis of Methyl 1-aryl-5-oxopyrrolidine-3-carboxylate

-

To a solution of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carbohydrazide

-

Suspend the methyl ester in a suitable solvent such as ethanol or propan-2-ol.

-

Add an excess of hydrazine hydrate to the suspension.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried.[4]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[5]

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][19][20]

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][21]

Future Perspectives and Conclusion

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising platform for the development of novel therapeutic agents. The extensive research into the SAR of this class of compounds has provided a solid foundation for the rational design of more potent and selective molecules. Future efforts should focus on a deeper understanding of their molecular mechanisms of action, which will be crucial for optimizing their therapeutic potential and identifying novel drug targets. Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies are essential to translate the promising in vitro results into clinically viable drug candidates. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs in the fields of oncology and infectious diseases.

References

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

-

Broth Microdilution Protocol for Determining Antimicrobial Susceptibility of Legionella pneumophila to Clinically Relevant Antimicrobials. (n.d.). UKHSA Research Portal. [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2023). NC DNA Day Blog. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC - NIH. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC - NIH. [Link]

-

Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (2025). PubMed Central. [Link]

-

The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... (n.d.). ResearchGate. [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). PMC - NIH. [Link]

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. [Link]

-

The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2025). ResearchGate. [Link]

-

Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. (n.d.). PubMed. [Link]

-

Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. (n.d.). KTU ePubl. [Link]

-

Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. (2025). ResearchGate. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]

-

ADME in Drug Discovery. (n.d.). ResearchGate. [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. [Link]

-

Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2020). PMC - PubMed Central. [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

-

Pharmacokinetic properties and in silico ADME modeling in drug discovery. (n.d.). PubMed. [Link]

-

ADME Properties in Drug Delivery. (2025). PMC - PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 4. mdpi.com [mdpi.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]

- 10. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic properties and in silico ADME modeling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atcc.org [atcc.org]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 21. protocols.io [protocols.io]

Spectroscopic Characterization of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the development of novel therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, grounded in established scientific principles and supported by data from analogous structures.

Introduction

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of N-aryl-5-oxopyrrolidine-3-carboxylic acids that are of significant interest in medicinal chemistry. These scaffolds are precursors to a wide range of biologically active molecules, including potential antibacterial and anticancer agents.[1] A thorough understanding of their spectroscopic properties is paramount for confirming molecular structure, assessing purity, and guiding further synthetic modifications. This guide will elucidate the characteristic spectral features of the title compound, providing a foundational reference for its identification and characterization.

Molecular Structure and Key Functional Groups

The molecular structure of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is foundational to interpreting its spectroscopic data. The key features include a disubstituted aromatic ring, a five-membered lactam (pyrrolidinone) ring, and a carboxylic acid moiety.

Caption: Molecular structure of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectra of the title compound are detailed below, with chemical shift assignments based on data from analogous structures.[2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift.[2] |

| ~7.0-7.2 | Multiplet | 3H | Ar-H | The three aromatic protons will appear as a complex multiplet in the aromatic region. |

| ~3.8-4.0 | Multiplet | 2H | N-CH₂ | Protons on the carbon adjacent to the nitrogen in the pyrrolidinone ring.[3] |

| ~3.3-3.5 | Multiplet | 1H | CH-COOH | The methine proton at the 3-position of the pyrrolidinone ring.[4] |

| ~2.6-2.8 | Multiplet | 2H | CO-CH₂ | Protons on the carbon adjacent to the carbonyl group in the pyrrolidinone ring.[3] |

| ~2.3 | Singlet | 3H | Ar-CH₃ | Protons of one of the methyl groups on the aromatic ring. |

| ~2.1 | Singlet | 3H | Ar-CH₃ | Protons of the second methyl group on the aromatic ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~175 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is typically found in this region.[2] |

| ~172 | C=O (Lactam) | The carbonyl carbon of the lactam is also in the downfield region.[3] |

| ~130-140 | Ar-C (Quaternary) | The quaternary carbons of the aromatic ring. |

| ~125-130 | Ar-C (CH) | The methine carbons of the aromatic ring. |

| ~51 | N-CH₂ | The carbon of the methylene group attached to the nitrogen in the pyrrolidinone ring.[4] |

| ~36 | CH-COOH | The methine carbon at the 3-position of the pyrrolidinone ring.[2] |

| ~34 | CO-CH₂ | The carbon of the methylene group adjacent to the lactam carbonyl.[3] |

| ~20 | Ar-CH₃ | The carbons of the two methyl groups on the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Rationale |

| ~2500-3300 (broad) | O-H stretch (Carboxylic Acid) | The O-H stretch of a carboxylic acid is characteristically a very broad band due to strong hydrogen bonding.[5][6] |

| ~2850-3000 | C-H stretch (Aromatic and Aliphatic) | These are the stretching vibrations of the C-H bonds in the aromatic ring, methyl groups, and the pyrrolidinone ring.[7] |

| ~1700-1725 | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid is expected in this region.[8] |

| ~1650-1680 | C=O stretch (Lactam) | The amide carbonyl of the five-membered lactam ring will have a characteristic stretching frequency.[8] |

| ~1600, ~1480 | C=C stretch (Aromatic) | These are characteristic stretching vibrations of the carbon-carbon double bonds in the aromatic ring.[7] |

| ~1200-1300 | C-O stretch (Carboxylic Acid) | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

| ~1100-1200 | C-N stretch | The stretching vibration of the carbon-nitrogen bond in the lactam ring. |

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Transfer the solution to a 5 mm NMR tube.[9]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Tune the probe for ¹H and ¹³C frequencies.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

IR Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials:

-

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid sample

-

Potassium bromide (KBr) for solid-state pellet or a suitable solvent for solution-state analysis

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Synthesis and Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow from the synthesis of the target compound to its spectroscopic characterization.

Caption: A generalized workflow for the synthesis and spectroscopic analysis.

Conclusion

The predicted ¹H NMR, ¹³C NMR, and IR spectral data provide a robust framework for the identification and characterization of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The detailed interpretation of the expected spectral features, in conjunction with the provided experimental protocols, offers a comprehensive guide for researchers working with this important class of compounds. This foundational knowledge is critical for ensuring the structural integrity of synthetic intermediates and for advancing the development of new chemical entities in the pharmaceutical industry.

References

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Al-Obaidi, A. M., et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. 2025;30(12):2639. Available from: [Link]

-

Kavaliauskas, P., et al. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. 2023;28(9):3795. Available from: [Link]

-

Gomes, A. R., et al. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules. 2021;26(11):3321. Available from: [Link]

-

Al-Obaidi, A. M., et al. 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. Semantic Scholar. 2025. Available from: [Link]

-

Kavaliauskas, P., et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. 2022;27(16):5105. Available from: [Link]

-

Al-Obaidi, A. M., et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. 2025. Available from: [Link]

-

Kavaliauskas, P., et al. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Frontiers in Chemistry. 2025;13:1198611. Available from: [Link]

-

Al-Obaidi, A. M., et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. 2025. Available from: [Link]

-

SpectraBase. 1-Vinyl-2-pyrrolidinone - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Desai, P. S., et al. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry. 2020;13(2):1054-1062. Available from: [Link]

-

Química Organica.org. IR Spectrum: Carboxylic Acids. Available from: [Link]

-

University of Colorado Boulder. IR Absorption Table. Available from: [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

PubChem. 5-Oxopyrrolidine-3-carboxylic acid. Available from: [Link]

-

Sionkowska, A., et al. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Materials (Basel). 2021;14(5):1268. Available from: [Link]

-

Wang, Y., et al. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters. 2021;23(14):5457-5460. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 6. echemi.com [echemi.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

In Silico Modeling of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a novel small molecule with therapeutic potential. As Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a strategic and methodologically rigorous framework for the computational evaluation of this compound. We will navigate the logical progression from initial target identification to advanced molecular dynamics simulations and predictive modeling of its pharmacokinetic profile. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating experimental workflows. Every step is grounded in authoritative scientific principles and supported by comprehensive references to peer-reviewed literature and established bioinformatics resources.

Introduction: The Rationale for In Silico Investigation

The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The subject of this guide, 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, is a novel analogue with an as-yet uncharacterized biological profile. In the contemporary drug discovery landscape, an in silico-first approach is paramount for accelerating the development timeline and mitigating the high costs associated with premature experimental synthesis and testing.[1]

This guide will delineate a complete in silico workflow, commencing with the crucial first step of target identification, followed by a multi-faceted computational analysis to predict its binding affinity, molecular interactions, dynamic behavior, and drug-like properties.

Target Identification: A Ligand-Based Chemoinformatic Approach

In the absence of experimental data for 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a ligand-based in silico target prediction approach is the most logical starting point. This methodology leverages the principle that structurally similar molecules often exhibit similar biological activities by interacting with the same protein targets.

Methodology: Target Prediction using SwissTargetPrediction

For this crucial initial step, we will employ the SwissTargetPrediction web server, a robust and widely-used tool for estimating the most probable macromolecular targets of a small molecule.[2][3][4][5] The prediction is based on a combination of 2D and 3D similarity measures between the query molecule and a vast database of known bioactive ligands.[2][4]

Protocol for Target Prediction:

-

Input Molecular Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, CC1=CC(C)=C(C=C1)N2CC(C(=O)O)CC2=O, is submitted to the SwissTargetPrediction server.

-

Organism Selection: Homo sapiens is selected as the target organism to ensure the clinical relevance of the predictions.

-

Prediction Execution: The server computes the 2D and 3D similarity of the query molecule to its library of known ligands and ranks the potential targets based on a probability score.[2]

Predicted Targets and Selection of a Hypothetical Target

The SwissTargetPrediction server returns a ranked list of potential protein targets. For the purposes of this guide, we will proceed with a hypothetical scenario where Cyclooxygenase-2 (COX-2) is identified as a high-probability target. This is a scientifically plausible hypothesis, given that many compounds with related scaffolds are known to possess anti-inflammatory properties, and COX-2 is a key enzyme in the inflammatory pathway.[6]

| Target Class | Predicted Target | Probability | Rationale for Selection |

| Enzyme | Cyclooxygenase-2 (COX-2) | High | Well-established role in inflammation; known target for anti-inflammatory drugs. |

| Enzyme | Cyclooxygenase-1 (COX-1) | Moderate | Isoform of COX-2; potential for off-target effects. |

| Other | Various | Low-Moderate | Considered as potential off-targets for later analysis. |

With a putative biological target established, we can now proceed with a more focused and mechanistically-driven in silico investigation.

Molecular Docking: Elucidating the Binding Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This allows for the elucidation of the binding mode and the estimation of the binding affinity.

Preparation of the Receptor and Ligand

Receptor Preparation:

-

Selection of PDB Structure: The crystal structure of human Cyclooxygenase-2 (COX-2) will be used as the receptor. A suitable high-resolution crystal structure, such as PDB ID: 5F19, is obtained from the RCSB Protein Data Bank.[7][8][9]

-

Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is assigned appropriate charges using a force field like CHARMM36.

Ligand Preparation:

-

3D Structure Generation: The 2D structure of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is converted to a 3D conformation.

-

Energy Minimization: The ligand's geometry is optimized using a suitable force field to obtain a low-energy conformation.

Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.

Step-by-Step Docking Workflow:

-

Grid Box Definition: A grid box is defined to encompass the active site of COX-2. The binding site of known inhibitors, such as Celecoxib, can be used to guide the placement and dimensions of the grid box. The active site of COX-2 is located within a hydrophobic channel, with key residues such as Arg513, Tyr355, and Ser530 being crucial for inhibitor binding.[10]

-

Docking Execution: The prepared ligand is docked into the defined grid box of the receptor using the AutoDock Vina algorithm. The program will generate a series of binding poses ranked by their predicted binding affinity (in kcal/mol).

-

Analysis of Results: The top-ranked docking poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues.

Visualization of the Docking Workflow

Caption: Workflow for Molecular Dynamics Simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. [11]This can be used to predict the activity of new compounds and to guide lead optimization.

Dataset Preparation and Descriptor Calculation

Protocol for QSAR Model Development:

-

Data Curation: A dataset of known COX-2 inhibitors with their corresponding biological activity data (e.g., IC50 values) is compiled from the literature or public databases.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and 3D descriptors) are calculated for each molecule in the dataset.

-

Data Splitting: The dataset is divided into a training set for model building and a test set for model validation. [11]

Model Building and Validation

Various machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest (RF), can be used to build the QSAR model. [11]The predictive power of the model is assessed using statistical metrics like the correlation coefficient (R²) for the training set and the predictive R² (Q²) for the test set.

| Statistical Metric | Description | Acceptable Value |

| R² | Coefficient of determination for the training set | > 0.6 |

| Q² | Predictive R² for the test set | > 0.5 |

ADMET Prediction: Assessing Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. [12]

In Silico ADMET Profiling

A variety of web-based tools and software are available for predicting the ADMET properties of small molecules. For this guide, we will utilize a consensus approach by employing multiple platforms such as SwissADME, admetSAR, and ProTox-II. [1][13] Key ADMET Properties to Predict:

-

Physicochemical Properties: Molecular Weight, LogP, Solubility.

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Toxicity: Ames mutagenicity, hERG inhibition, LD50.

Interpretation of ADMET Predictions

The predicted ADMET properties are evaluated against established thresholds for drug-likeness, such as Lipinski's Rule of Five. This analysis helps to identify potential liabilities of the compound that may need to be addressed through chemical modification.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. By employing a systematic and scientifically grounded approach, from target identification to ADMET prediction, we have constructed a detailed computational profile of this novel compound. The hypothetical scenario of targeting COX-2 provides a tangible framework for understanding the application of these powerful in silico tools.

The insights gained from this in silico modeling cascade provide a strong foundation for guiding subsequent experimental validation. Future work should focus on the chemical synthesis of the compound and its in vitro evaluation against the predicted biological target. The iterative interplay between computational modeling and experimental testing is the cornerstone of modern, efficient, and successful drug discovery.

References

-

Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

Cyclooxygenase-2 - Wikipedia. [Link]

-

GROMACS Tutorials. [Link]

-

GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. [Link]

-

THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC - NIH. [Link]

-

5F19: The Crystal Structure of Aspirin Acetylated Human Cyclooxygenase-2 - NCBI. [Link]

-

Protein-Ligand Complex - MD Tutorials. [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024-08-13) [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. (2025-08-06) [Link]

-

5F19: The Crystal Structure of Aspirin Acetylated Human Cyclooxygenase-2 - RCSB PDB. (2016-03-16) [Link]

-

Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis - Meiler Lab. [Link]

-

Introduction to QSAR modeling based on RDKit and Python. [Link]

-

pdb_00005f19 - wwPDB. [Link]

-

Binding mode of celecoxib inside COX-2 active site, (A) 3D... - ResearchGate. [Link]

-

Machine Learning 101: How to train your first QSAR model - Optibrium. [Link]

-

Learn to Perform QSAR Modeling on Compound Dataset. - YouTube. (2024-08-02) [Link]

-

ADMET predictions - VLS3D.COM. [Link]

-

1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 - RCSB PDB. (1997-12-24) [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - NIH. (2023-01-12) [Link]

-

Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. [Link]

-

Directory of computer-aided Drug Design tools - Click2Drug. [Link]

-

ADMET Prediction-Webserver-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database - admet.scbdd.com. [Link]

-

vNN-ADMET. [Link]

-

Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI. [Link]

-

Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed. [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC. (2014-05-03) [Link]

-

SwissTargetPrediction - SIB Swiss Institute of Bioinformatics - Expasy. [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed. [Link]

-

1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid - PubChemLite. [Link]

-

SwissTargetPrediction. [Link]

-

SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC - NIH. (2019-05-20) [Link]

Sources

- 1. Directory of in silico Drug Design tools [click2drug.org]

- 2. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 4. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 7. 5F19: The Crystal Structure of Aspirin Acetylated Human Cyclooxygenase-2 [ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. wwPDB: pdb_00005f19 [wwpdb.org]

- 10. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neovarsity.org [neovarsity.org]

- 12. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vNN-ADMET [vnnadmet.bhsai.org]

A Senior Application Scientist's Guide to the Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acids: Core Methods and Strategic Insights

Introduction: The Enduring Significance of the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold